(E)-2-phenylethenesulfonamide

Overview

Description

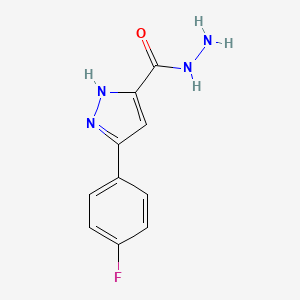

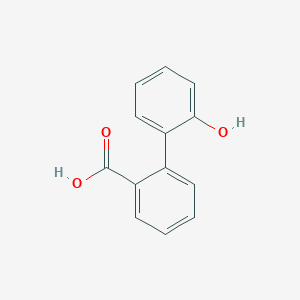

(E)-2-phenylethenesulfonamide , also known as cinnamylsulfonamide , is a chemical compound with the following characteristics:

- Chemical Formula : C~9~H~9~NO~2~S

- Structural Isomer : It exists in the E (trans) configuration, where the phenyl and sulfonamide groups are on opposite sides of the double bond.

Synthesis Analysis

The synthesis of (E)-2-phenylethenesulfonamide involves various methods, including:

- Wittig Reaction : Utilizing an aldehyde or ketone and a phosphonium ylide to form the double bond.

- Sulfonamide Formation : Introducing the sulfonamide group (–SO~2~NH~2~) via suitable reagents.

Molecular Structure Analysis

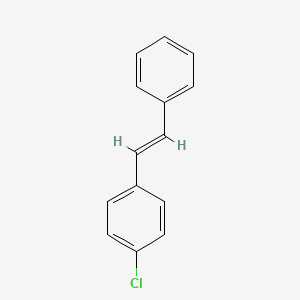

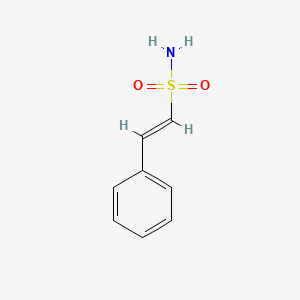

The compound’s molecular structure consists of:

- A phenyl ring attached to the double bond.

- A sulfonamide group (–SO~2~NH~2~) linked to the other end of the double bond.

Chemical Reactions Analysis

- Hydrolysis : (E)-2-phenylethenesulfonamide can undergo hydrolysis, breaking the sulfonamide bond to yield the corresponding sulfonic acid and aniline.

- Oxidation : The phenyl group can be oxidized to form a carboxylic acid.

- Reduction : The double bond can be reduced to yield the saturated analog.

Physical And Chemical Properties Analysis

- Physical State : Typically a white crystalline solid .

- Melting Point : Varies depending on the specific isomer.

- Solubility : Soluble in organic solvents (e.g., acetone, ethanol) but less soluble in water.

Scientific Research Applications

Synthesis and Chemical Properties :

- Aramini et al. (2003) explored the reactivity of 1-phenyl-1-ethanesulfonic acid and proposed a new synthesis of E-arylethenesulfonamides from 1-hydroxy-1-arylalkanes, highlighting its applicability in chemical and pharmaceutical fields (Aramini et al., 2003).

Anticancer Properties :

- Reddy et al. (2013) synthesized a series of (E)-N-aryl-2-arylethenesulfonamides and found that some compounds exhibited potent cytotoxicity against various cancer cell lines, including drug-resistant ones. These compounds showed potential as anticancer agents in both in vitro and in vivo studies (Reddy et al., 2013).

Endothelin Receptor Antagonism :

- Harada et al. (2001) described 2-phenylethenesulfonamide derivatives as novel ET(A)-selective endothelin receptor antagonists, showing promising oral activity and potential for treating conditions associated with endothelin receptors (Harada et al., 2001).

Molecular Chaperone Disruption :

- Leu et al. (2009) found that 2-phenylethynesulfonamide interacts with HSP70, a stress-inducible molecular chaperone, leading to protein aggregation, impaired autophagy, and inhibition of lysosomal function in tumor cells, suggesting its potential as a cancer therapy agent (Leu et al., 2009).

Pharmacokinetics and Drug Development :

- The study by Kesteren et al. (2002) focused on E7070, a novel sulfonamide anticancer agent, examining its pharmacokinetics across different treatment schedules. The research emphasized the importance of body-surface area in dosing for optimal therapeutic outcomes (Kesteren et al., 2002).

Safety And Hazards

- Toxicity : Limited information available; exercise caution.

- Handling : Follow standard laboratory safety protocols.

- Environmental Impact : Proper disposal is crucial due to potential environmental persistence.

Future Directions

- Research : Investigate its biological activities, potential applications, and interactions.

- Synthetic Modifications : Explore derivatives for enhanced properties.

- Regulation : Ensure safe handling and disposal practices.

properties

IUPAC Name |

(E)-2-phenylethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPHBMZZXHFXDF-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305386 | |

| Record name | (1E)-2-Phenylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-phenylethenesulfonamide | |

CAS RN |

64984-09-4, 4363-41-1 | |

| Record name | (1E)-2-Phenylethenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64984-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC85560 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1E)-2-Phenylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.